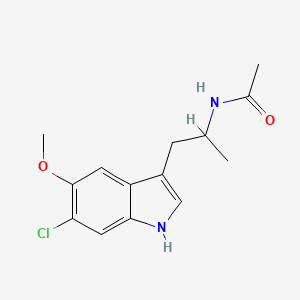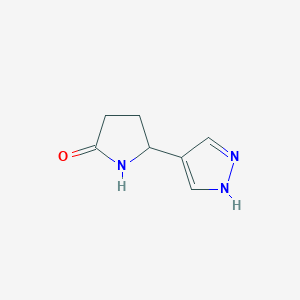
2-(Phenylamino)acetonitrile benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylamino)acetonitrilebenzenesulfonate is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a phenylamino group attached to an acetonitrile moiety, which is further linked to a benzenesulfonate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)acetonitrilebenzenesulfonate typically involves the reaction of phenylamine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2-(Phenylamino)acetonitrilebenzenesulfonate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylamino)acetonitrilebenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
2-(Phenylamino)acetonitrilebenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Phenylamino)acetonitrilebenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylaminoethanesulfonic Acid: Similar in structure but with different functional groups.
2-Aminopyrimidine Derivatives: These compounds share some structural similarities and are studied for their biological activities.
Uniqueness
2-(Phenylamino)acetonitrilebenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C14H14N2O3S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-anilinoacetonitrile;benzenesulfonic acid |
InChI |
InChI=1S/C8H8N2.C6H6O3S/c9-6-7-10-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,10H,7H2;1-5H,(H,7,8,9) |
Clé InChI |
VUFCJWXKPIKROJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC#N.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)

![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)







![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
